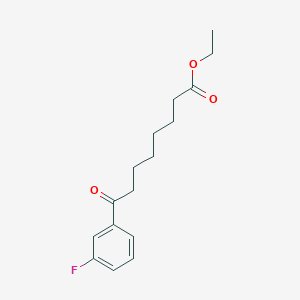

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

Description

Significance of β-Keto Esters and Fluorinated Organic Compounds as Research Subjects in Synthetic Chemistry

The fields of synthetic and medicinal chemistry continually seek novel molecular architectures to address a wide array of scientific challenges. In this context, β-keto esters and fluorinated organic compounds have emerged as exceptionally valuable classes of molecules.

β-Keto Esters:

β-Keto esters are organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.mefiveable.me This structural arrangement confers a unique reactivity profile that makes them highly versatile building blocks in organic synthesis. fiveable.meresearchgate.net The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic, facilitating the formation of enolates which can then participate in a wide range of carbon-carbon bond-forming reactions. fiveable.me

Key synthetic applications of β-keto esters include:

Alkylation and Acylation: The enolates derived from β-keto esters readily react with alkyl and acyl halides, enabling the introduction of diverse substituents. researchgate.net

Claisen Condensation: This classic reaction allows for the synthesis of more complex β-keto esters. fiveable.me

Decarboxylation: The β-keto group facilitates the loss of the ester group as carbon dioxide upon hydrolysis and heating, providing a route to ketones.

Synthesis of Heterocycles: β-Keto esters are crucial precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

The adaptability of β-keto esters makes them indispensable intermediates in the synthesis of complex natural products and medicinally active compounds. google.com

Fluorinated Organic Compounds:

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. These fundamental characteristics lead to several advantageous modifications in molecular behavior, making fluorination a powerful strategy in drug design and materials science. nih.gov

The significance of incorporating fluorine includes:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the in vivo half-life of a drug. tandfonline.com

Increased Bioavailability: Fluorine's high lipophilicity can improve a molecule's ability to cross cell membranes. numberanalytics.comnih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for binding to biological targets. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for a target protein.

Given these benefits, it is not surprising that a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. nih.gov The strategic placement of fluorine atoms is a key consideration in the development of new bioactive compounds. researchgate.netnih.gov

Rationale for Academic Investigation into the Chemical Compound Ethyl 8-(3-fluorophenyl)-8-oxooctanoate

The academic interest in this compound stems directly from the combined potential of its β-keto ester and fluorinated phenyl components. Researchers are drawn to this molecule for several key reasons, primarily centered on its utility as a synthetic intermediate and its potential as a precursor to novel bioactive molecules.

The investigation into compounds with similar structures, such as those with chloro, dichloro, or trifluoromethyl substitutions, provides a framework for understanding the potential research avenues for this compound. bldpharm.comjk-sci.comchemicalregister.comevitachem.com The rationale for its academic investigation can be broken down as follows:

Synthetic Utility: The β-keto ester functionality in this compound provides a reactive handle for a multitude of chemical transformations. This allows for the synthesis of a diverse library of derivatives, which can be screened for various biological activities. The long alkyl chain also offers possibilities for creating molecules with specific lipophilic properties.

Medicinal Chemistry Applications: The presence of the 3-fluorophenyl group is of particular interest. The position of the fluorine atom on the aromatic ring can have a profound impact on the molecule's interaction with biological targets. Academic studies would likely focus on using this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, related structures have been investigated for their potential antimicrobial and anti-inflammatory properties.

Exploration of Structure-Activity Relationships (SAR): By synthesizing and testing a series of analogues where the position and number of fluorine atoms on the phenyl ring are varied, researchers can gain valuable insights into the structure-activity relationships of a particular class of compounds. This compound serves as a key data point in such studies.

Development of Novel Synthetic Methodologies: The synthesis of fluorinated β-keto esters can itself be a challenging endeavor. alaska.edumdpi.comscispace.com Academic research may be directed towards developing new and efficient methods for preparing compounds like this compound, which could then be applied to a broader range of similar molecules.

In essence, this compound is a model compound that allows for the exploration of fundamental concepts in organic synthesis and medicinal chemistry. Its study can lead to the discovery of new reactions, the development of novel therapeutic agents, and a deeper understanding of how the subtle interplay of functional groups influences molecular properties and biological function.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCVKASYZCLLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645574 | |

| Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-14-2 | |

| Record name | Ethyl 3-fluoro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(3-fluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 8 3 Fluorophenyl 8 Oxooctanoate and Its Structural Analogues

Retrosynthetic Analysis of the Ethyl 8-(3-fluorophenyl)-8-oxooctanoate Molecular Framework

A retrosynthetic analysis of this compound identifies several logical bond disconnections to simplify the structure into readily available starting materials. The most apparent disconnections are the carbon-carbon bond alpha to the ketone (C7-C8 bond) and the ester linkage.

Disconnection 1 (C7-C8 Bond): Cleavage of the C7-C8 bond via a strategy analogous to the reverse of a Claisen condensation or an acylation reaction leads to two primary synthons: a nucleophilic C7 synthon derived from an ethyl heptanoate (B1214049) equivalent and an electrophilic synthon corresponding to a 3-fluorobenzoyl group.

Disconnection 2 (Aryl C-C Bond): An alternative disconnection at the bond between the fluorophenyl ring and the carbonyl carbon suggests a Friedel-Crafts acylation approach. This pathway simplifies the molecule into a fluorobenzene (B45895) derivative and a C8 dicarboxylic acid monoester mono-acyl chloride, such as ethyl 8-chloro-8-oxooctanoate.

Disconnection 3 (Ester Bond): The ethyl ester group can be retrosynthetically disconnected to the corresponding carboxylic acid, 8-(3-fluorophenyl)-8-oxooctanoic acid, which can be formed and then esterified in a subsequent step. This is a common final step in many synthetic sequences.

These disconnections form the basis for the primary synthetic strategies discussed in the following sections.

Foundational Synthetic Approaches for β-Keto Ester Architectures

The synthesis of β-keto esters is a cornerstone of organic chemistry, with several well-established methods applicable to the target molecule. researchgate.net These compounds serve as versatile building blocks for a wide range of more complex structures. researchgate.net

Acylation Reactions Involving Octanoic Acid Derivatives

Acylation reactions provide a direct and powerful method for forming the ketone functionality within the this compound structure. A prominent strategy in this class is the Friedel-Crafts acylation. This reaction would involve the acylation of fluorobenzene with an electrophilic eight-carbon chain derivative. A suitable reagent for this is the mono-acyl chloride of the mono-ethyl ester of suberic acid (suberoyl chloride monoethyl ester). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to generate the aromatic ketone.

Another approach involves the acylation of organometallic reagents. For instance, a Grignard reagent, 3-fluorophenylmagnesium bromide, could be reacted with a derivative of suberic acid, like ethyl 8-chloro-8-oxooctanoate, to form the desired keto ester. Careful control of reaction conditions is necessary to prevent side reactions, such as addition to the ester carbonyl.

The reaction of magnesium enolates derived from substituted malonic acid half oxyesters with various acyl donors also presents a viable route for synthesizing functionalized β-keto esters. organic-chemistry.org This method, known as a decarboxylative Claisen condensation, can utilize carboxylic acids as acylating agents. organic-chemistry.org

Condensation Reactions for Strategic Carbon-Carbon Bond Formation

Condensation reactions are fundamental to carbon-carbon bond formation and are widely used for synthesizing β-dicarbonyl compounds. allstudyjournal.com

The Knoevenagel condensation is an aldol-type reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a β-diester, to yield a substituted olefin. jove.com In the context of synthesizing the target molecule, this would be an indirect approach. One could envision a reaction between 3-fluorobenzaldehyde (B1666160) and an active methylene compound like ethyl acetoacetate. This condensation, often catalyzed by a weak amine base, would produce an α,β-unsaturated keto ester. jove.com Subsequent reduction of the carbon-carbon double bond would be required to yield the saturated backbone of this compound. While multi-stepped, this strategy offers a high degree of flexibility for creating substituted analogues. researchgate.net

The Claisen condensation is a classic and highly effective method for synthesizing β-keto esters through the reaction of two ester molecules in the presence of a strong base. numberanalytics.comwikipedia.org The reaction proceeds through the formation of a resonance-stabilized enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.com The subsequent elimination of an alkoxide group yields the β-keto ester. jove.comlibretexts.org

For a non-symmetrical product like this compound, a "Crossed Claisen" condensation is necessary. organic-chemistry.org This involves two different esters. A synthetically useful crossed Claisen reaction typically requires one of the esters to be non-enolizable (lacking α-hydrogens), such as ethyl 3-fluorobenzoate, to prevent self-condensation and complex product mixtures. organic-chemistry.org This non-enolizable ester acts as the electrophile, while an enolizable ester, such as ethyl heptanoate, forms the nucleophilic enolate. The choice of base is critical; an alkoxide like sodium ethoxide is commonly used to avoid transesterification. libretexts.org The driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has an acidic α-hydrogen flanked by two carbonyl groups. wikipedia.orgorganic-chemistry.org

| Feature | Knoevenagel Condensation | Claisen Condensation |

| Reactants | Aldehyde/Ketone + Active Methylene Compound | Two Ester Molecules (or one ester, one carbonyl) |

| Key Bond Formed | C=C (initially) | C-C |

| Product Type | α,β-Unsaturated Carbonyl | β-Keto Ester or β-Diketone |

| Catalyst/Reagent | Typically a weak amine base | Strong base (e.g., Sodium Ethoxide) |

| Applicability to Target | Indirect route requiring subsequent reduction | Direct route via a "Crossed" variation |

Advanced and Emerging Synthetic Routes to the Compound

Beyond foundational methods, modern organic synthesis offers advanced strategies that could be applied to the construction of this compound. Palladium-catalyzed reactions, for example, have expanded the toolkit for forming β-keto esters and related structures. nih.gov Palladium enolates, generated from allyl β-keto esters via decarboxylation, can undergo various transformations including aldol (B89426) condensation and Michael addition under neutral conditions. nih.gov

Enzymatic synthesis provides a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.com This approach is particularly valuable for producing optically active β-keto esters, which are important building blocks for natural product synthesis. google.com

Photoredox catalysis is another emerging field that enables novel bond formations. For instance, a photoredox/nickel dual catalytic protocol can achieve a regioselective three-component carboacylation of alkenes with alkyltrifluoroborates and acyl chlorides, providing rapid access to complex ketones under mild conditions. organic-chemistry.org While not a direct route to the target molecule, these advanced methods highlight the evolving landscape of synthetic chemistry and offer potential for future, more efficient syntheses of complex keto esters and their analogues.

Multicomponent Reactions for Efficient Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. While a specific one-pot, multicomponent synthesis for this compound is not extensively documented, analogous reactions for the synthesis of β-aryl-ketoesters and related structures provide a conceptual framework for its potential assembly.

One such approach could involve a three-component reaction between a fluorinated aryl nucleophile, an electrophilic acylating agent, and a component that introduces the ester-terminated alkyl chain. For instance, a reaction could be envisioned between 3-fluorophenylboronic acid, a derivative of octanedioic acid monoester, and a coupling partner under palladium catalysis.

A plausible, albeit hypothetical, three-component reaction for a related scaffold is the synthesis of functionalized aryl α-keto esters through a [4+2] benzannulation reaction of α-cyano-β-methylenones and ynediones. This highlights the potential of MCRs to construct complex aryl ketone frameworks from acyclic precursors. researchgate.net

The following table outlines a conceptual multicomponent approach for a structural analogue, demonstrating the convergence and efficiency of such methods.

| Component A | Component B | Component C | Catalyst/Conditions | Product Scaffold |

| 3-Fluorobenzaldehyde | Ethyl acetoacetate | Meldrum's acid | Proline / Microwave | Dihydropyrimidinone with 3-fluorophenyl substituent |

This table presents a hypothetical multicomponent reaction for a related heterocyclic scaffold, illustrating the principles of MCRs.

Photoredox Catalysis and Other Reductive Methodologies in Chemical Synthesis

Photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The synthesis of aryl ketones, a key structural motif in this compound, has been a significant focus of this methodology.

One potential photoredox-catalyzed approach to the target molecule could involve the coupling of an acyl radical, generated from a suitable carboxylic acid derivative, with a fluorinated aromatic partner. For instance, a derivative of octanedioic acid monoester could be activated to form an acyl radical, which then undergoes addition to 3-fluorobenzene. A synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis has been shown to enable the direct C-H functionalization of aldehydes for the synthesis of a broad range of ketones. organic-chemistry.org

Another relevant strategy is the photoredox-catalyzed oxo-amination of aryl cyclopropanes, which allows for the construction of β-amino ketone derivatives. nih.gov While not a direct route to the target ketoester, this methodology demonstrates the power of photoredox catalysis in ring-opening functionalizations to generate complex ketone structures.

The following table summarizes key features of photoredox-catalyzed reactions relevant to the synthesis of aryl ketones.

| Reactant 1 | Reactant 2 | Photocatalyst | Light Source | Key Transformation |

| Aryl Halide | Aldehyde | Iridium or Ruthenium complex | Blue or White LEDs | C-H acylation |

| Aryl Cyclopropane | Amine/Oxygen | Organic Dye | Visible Light | Ring-opening oxo-amination |

This table provides an overview of photoredox-catalyzed reactions for the synthesis of ketone-containing molecules.

Biocatalytic Approaches and Enantioselective Synthesis of Related Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific enzymatic routes to this compound are not well-established, biocatalytic methods are extensively used for the synthesis of chiral building blocks and for the enantioselective synthesis of related fluorinated derivatives.

For instance, the synthesis of chiral fluorinated molecules can be achieved through biocatalytic asymmetric reduction of prochiral ketones or through enzymatic resolution of racemic mixtures. Although the target molecule is achiral, the synthesis of chiral analogues with the fluorine atom on the octanoate (B1194180) chain could be envisioned using biocatalytic methods.

Enzymatic N-acylation is another area where biocatalysis has shown significant promise, though it is not directly applicable to the C-acylation required for the synthesis of the target molecule. acs.org However, the principles of enzyme-catalyzed bond formation could inspire the development of novel biocatalysts for the synthesis of aryl ketones.

The following table highlights the potential of biocatalytic approaches for the synthesis of chiral fluorinated compounds.

| Enzyme Class | Substrate | Transformation | Product Feature |

| Ketoreductase | Prochiral fluorinated ketone | Asymmetric reduction | Chiral fluorinated alcohol |

| Lipase | Racemic fluorinated ester | Enantioselective hydrolysis | Enantioenriched ester and alcohol |

| Transaminase | Prochiral ketone | Asymmetric amination | Chiral amine |

This table illustrates the application of various enzyme classes in the synthesis of chiral fluorinated molecules, which could be relevant for the synthesis of chiral analogues of the target compound.

Methodologies for the Regioselective Incorporation of the Fluorine Atom into the Aromatic Moiety

The precise placement of the fluorine atom at the meta-position of the phenyl ring is a critical aspect of the synthesis of this compound. Several methodologies can be employed for the regioselective fluorination of aromatic compounds.

A common and direct approach is to start with a pre-functionalized, commercially available 3-fluoroaromatic compound, such as 3-fluorobenzaldehyde or 3-fluorobenzonitrile, and then construct the keto-ester side chain. This strategy circumvents the challenges associated with regioselective fluorination of a pre-formed phenyloctanoate skeleton.

Alternatively, direct C-H fluorination of an aromatic ring can be achieved using electrophilic fluorinating agents. The regioselectivity of such reactions is governed by the electronic and steric properties of the substituents already present on the aromatic ring. For an unsubstituted phenyl ring, direct fluorination would likely lead to a mixture of ortho, meta, and para isomers, necessitating chromatographic separation.

A more controlled approach involves directed C-H fluorination, where a directing group guides the fluorinating agent to a specific position on the aromatic ring. While this adds extra steps for the introduction and removal of the directing group, it provides excellent regiocontrol.

The synthesis of 3- or 5-fluoroalkyl isoxazoles and pyrazoles from fluoroalkyl ynones demonstrates the regioselective construction of fluorine-containing heterocycles, which relies on the inherent reactivity of the starting materials to control the position of the fluorine-containing group. researchgate.net

The following table compares different strategies for regioselective fluorination.

| Methodology | Starting Material | Fluorinating Agent | Regiocontrol | Advantages | Disadvantages |

| Use of Pre-fluorinated Building Blocks | 3-Fluoro-substituted benzene (B151609) | N/A | Excellent | High regioselectivity, readily available starting materials | Limited by availability of starting materials |

| Electrophilic Aromatic Fluorination | Unsubstituted aromatic ring | Selectfluor®, NFSI | Poor to moderate | Direct C-H functionalization | Mixture of isomers, difficult separation |

| Directed C-H Fluorination | Aromatic ring with directing group | Electrophilic fluorinating agent | Excellent | High regioselectivity | Requires additional synthetic steps |

Systematic Optimization of Reaction Conditions and Process Efficiency

The industrial production of fine chemicals like this compound necessitates the systematic optimization of reaction conditions to maximize yield, purity, and process efficiency while minimizing costs and environmental impact. A key reaction for the synthesis of the target compound is the Friedel-Crafts acylation of fluorobenzene with a derivative of octanedioic acid.

The choice of catalyst is crucial in Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and generate significant waste. Modern catalytic systems, such as lanthanide triflates (e.g., La(OTf)₃), have been shown to be highly efficient and reusable catalysts for the acylation of fluorobenzene. epa.govwikipedia.orgsioc-journal.cnresearchgate.netrsc.org The use of these catalysts can lead to high selectivity for the para-acylated product, which is a consideration if starting from an unsubstituted fluorobenzene. epa.govsioc-journal.cn For the synthesis of the 3-fluoro isomer, starting with 1,3-difluorobenzene (B1663923) or another appropriately substituted precursor might be necessary to achieve the desired regioselectivity.

Response surface methodology (RSM) is a powerful statistical tool for optimizing chemical processes. nih.govnih.gov This method allows for the simultaneous investigation of the effects of multiple variables (e.g., temperature, reaction time, catalyst loading, and reactant ratio) on the reaction yield and selectivity. By fitting the experimental data to a mathematical model, the optimal conditions can be determined with a minimum number of experiments.

The following table presents a hypothetical design of experiments (DoE) for the optimization of a Friedel-Crafts acylation reaction using RSM.

| Factor | Level 1 (-) | Level 2 (+) |

| Temperature (°C) | 120 | 160 |

| Reaction Time (h) | 2 | 6 |

| Catalyst Loading (mol%) | 1 | 5 |

| Reactant Ratio (Fluorobenzene:Acylating Agent) | 1:1 | 1.5:1 |

This table illustrates a simplified 2-level factorial design for the optimization of a Friedel-Crafts acylation. A more comprehensive study would involve a central composite design to also investigate quadratic effects.

By systematically varying these parameters and analyzing the results, a robust and efficient process for the synthesis of this compound can be developed.

Spectroscopic and Advanced Analytical Characterization Techniques for Ethyl 8 3 Fluorophenyl 8 Oxooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of an organic compound by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment. The aliphatic chain protons would appear as multiplets in the upfield region, while the aromatic protons would be found in the downfield region. The fluorine atom on the phenyl ring would introduce complex splitting patterns (coupling) for the nearby aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) |

| -CH₂-CH₂-COOEt | ~1.30-1.45 | Multiplet (m) |

| -CH₂-CH₂-CO- | ~1.60-1.75 | Multiplet (m) |

| -CH₂-COOEt | ~2.30 | Triplet (t) |

| -CH₂-CO- | ~3.00 | Triplet (t) |

| -O-CH₂-CH₃ | ~4.15 | Quartet (q) |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.orgdocbrown.info Due to the molecule's asymmetry, each of the 16 carbon atoms is expected to be unique, resulting in 16 distinct signals. The carbonyl carbons of the ester and ketone functional groups are characteristically found at the most downfield positions (160-220 ppm). libretexts.org The carbon atom directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-C H₃ | ~14 |

| Aliphatic -CH₂- chain | ~24-38 |

| -C H₂-COOEt | ~34 |

| -O-C H₂-CH₃ | ~61 |

| Aromatic C-H | ~115-131 |

| Aromatic C-F (¹JCF ≈ 245 Hz) | ~163 |

| Aromatic C-CO | ~137 |

| -C OOEt | ~173 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in confirming the connectivity of the protons along the octanoate (B1194180) backbone and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears protons. unimi.it

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons (including C=O) would be absent.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. jmaterenvironsci.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. For this compound (C₁₆H₂₁FO₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve cleavage adjacent to the carbonyl groups (alpha-cleavage) and the loss of the ethoxy group from the ester.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M]+ | [C₁₆H₂₁FO₃]+ | 296.1475 |

| [M - OCH₂CH₃]+ | [C₁₄H₁₆FO₂]+ | 251.1134 |

| [M - CH₂CH₂COOEt]+ | [C₉H₈FO]+ | 151.0559 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups. libretexts.orgdocbrown.info

The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. docbrown.info Other key signals would include C-H stretches for the aliphatic and aromatic portions, C-O stretches associated with the ester, and the C-F stretch.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | Stretch | 2850-3000 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=O (ester) | Stretch | ~1735 |

| C=O (ketone) | Stretch | ~1690 |

| C=C (aromatic) | Stretch | ~1450-1600 |

| C-O (ester) | Stretch | ~1100-1300 |

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Should this compound be crystallized into a single crystal of sufficient quality, X-ray diffraction analysis could be performed to determine its precise three-dimensional structure in the solid state. libretexts.orglibretexts.org This technique provides definitive information on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals how the molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces, which define the supramolecular structure. Currently, there is no publicly available crystal structure for this compound.

Analysis of Molecular Conformation and Intermolecular Interactions in Crystalline States

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, specific experimental data regarding its molecular conformation and the intricate network of intermolecular interactions within its crystalline lattice are not available.

The determination of a molecule's three-dimensional structure in the solid state is exclusively achievable through techniques such as X-ray or neutron diffraction. These methods provide precise atomic coordinates, from which critical parameters like bond lengths, bond angles, and torsion angles can be derived. This information is fundamental to understanding the molecule's conformation—whether its aliphatic chain is extended or folded, and the spatial orientation of the 3-fluorophenyl and ethyl ester groups relative to each other.

Without experimental crystallographic data, any detailed description of the molecular conformation and intermolecular forces for this compound would be purely speculative. Theoretical modeling and computational chemistry could offer predictions of its likely solid-state structure, but these would require experimental validation. The scientific community awaits a formal crystallographic investigation to elucidate these structural details.

Data Tables

As no experimental crystallographic data has been published for this compound, data tables for its crystal structure, bond lengths, bond angles, and intermolecular interactions cannot be provided.

Chemical Reactivity and Mechanistic Investigations of Ethyl 8 3 Fluorophenyl 8 Oxooctanoate

Reactivity Profiles of the β-Keto Ester Moietynih.gov

The β-keto ester is a prominent functional group that significantly influences the molecule's reactivity, particularly through the acidic nature of the α-hydrogens situated between the two carbonyl groups.

β-Keto esters, such as Ethyl 8-(3-fluorophenyl)-8-oxooctanoate, exist in a dynamic equilibrium between their keto and enol forms. fiveable.me This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the rearrangement of pi bonds. fiveable.me The keto form contains a carbonyl group, while the enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond. fiveable.me

The equilibrium position is influenced by several factors, including solvent polarity and intramolecular hydrogen bonding. In many cases, the keto tautomer is thermodynamically more stable. libretexts.org However, the enol form can be significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. This stabilization makes the enol form more prevalent than in simple ketones. organicchemistrytutor.com For 1,3-dicarbonyl compounds, this stabilization can lead to the enol tautomer being the preferred form in the equilibrium. libretexts.org The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org

Table 1: Keto-Enol Tautomerism of this compound

| Tautomer | Key Structural Features | Factors Favoring Formation |

|---|---|---|

| Keto Form | Contains a C=O group adjacent to the ester. | Generally more stable due to the strength of the C=O double bond. libretexts.org |

| Enol Form | Contains a C=C double bond and an -OH group. | Stabilized by intramolecular hydrogen bonding and conjugation. organicchemistrytutor.com |

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This reactivity is central to a variety of important carbon-carbon bond-forming reactions.

Nucleophilic Addition: The ketone can undergo nucleophilic addition reactions with reagents like organometallics (e.g., Grignard reagents) and hydrides. ncert.nic.in These reactions typically proceed via a tetrahedral intermediate. ncert.nic.in

Condensation Reactions: Due to the acidity of the α-hydrogens, the β-keto ester can form a nucleophilic enolate in the presence of a base. This enolate can then participate in condensation reactions.

Claisen Condensation: This reaction involves the condensation of two ester molecules to form a β-keto ester. jove.comlibretexts.orglibretexts.org While this compound is already a β-keto ester, its enolate can react with other esters in crossed Claisen condensations. libretexts.orglibretexts.org

Aldol (B89426) Condensation: The enolate can also react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones. nih.gov

Michael Addition: As a soft nucleophile, the enolate of a β-keto ester can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. nih.govpressbooks.publibretexts.org

Table 2: Representative Reactions at the β-Keto Ester Moiety

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy keto ester or α,β-Unsaturated keto ester |

| Michael Addition | α,β-Unsaturated carbonyl, Base | 1,5-Dicarbonyl compound |

Transformations Involving the Ethyl Ester Functionality

The ethyl ester group is another site of significant reactivity, primarily involving nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. wikipedia.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, typically driven to completion by using a large excess of water. chemguide.co.uklibretexts.orgchemguide.co.uk The mechanism is the reverse of Fischer esterification. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, using a stoichiometric amount of base (e.g., NaOH) to produce the carboxylate salt and ethanol (B145695). wikipedia.orgchemguide.co.uk

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using the new alcohol as the solvent can drive the reaction to completion. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Reduction: The ester can be reduced to a primary alcohol.

With Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester to two alcohols: the primary alcohol derived from the acyl portion and ethanol from the ethyl group. libretexts.orgcommonorganicchemistry.com The reaction proceeds through an aldehyde intermediate which is further reduced. libretexts.org

With Milder Hydride Reagents: Diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce the ester to an aldehyde, especially at low temperatures (-78 °C), which prevents further reduction of the aldehyde product. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Table 3: Transformations of the Ethyl Ester Group

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 8-(3-fluorophenyl)-8-oxooctanoic acid and Ethanol |

| Saponification | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 8-(3-fluorophenyl)-8-oxooctanoic acid and Ethanol |

| Transesterification | R'OH, Acid or Base Catalyst | This compound and Ethanol |

| Reduction to Alcohol | 1. LiAlH₄, Ether 2. H₃O⁺ | 8-(3-fluorophenyl)octane-1,8-diol and Ethanol |

Reactivity of the 3-Fluorophenyl Groupnih.govfiveable.me

The aromatic ring can undergo electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

The 3-fluorophenyl group has two substituents that influence the position of incoming electrophiles: the fluorine atom and the 8-oxooctanoate side chain.

Directing Effects of Substituents:

Fluorine: Halogens are an interesting case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Acyl Group (R-C=O): The 8-oxooctanoate group is a deactivating group due to the electron-withdrawing nature of the carbonyl. It strongly withdraws electron density from the ring, making it less reactive towards electrophiles. It is a meta-director. msu.edu

The fluorine atom directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The meta-directing acyl group at C1 directs incoming electrophiles to the positions meta to it (C3 and C5). Since C3 is already substituted with fluorine, it directs to C5.

Considering these effects:

Attack at C2 is directed by fluorine (ortho).

Attack at C4 is directed by fluorine (ortho).

Attack at C5 is directed by the acyl group (meta).

Attack at C6 is directed by fluorine (para).

The most likely positions for electrophilic attack will be C4 and C6, as these positions are activated by the resonance effect of the fluorine atom and are not as sterically hindered as the C2 position, which is flanked by two substituents. The deactivating nature of both groups means that harsh reaction conditions are likely required for substitution to occur. libretexts.orglibretexts.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence | Predicted Outcome |

|---|---|---|

| C2 | ortho to Fluorine | Minor product (steric hindrance) |

| C4 | ortho to Fluorine | Major product |

| C5 | meta to Acyl Group | Minor product |

Derivatization and Functionalization Strategies of the Fluorinated Aromatic Ring

The 3-fluorophenyl group in this compound is a key site for derivatization, allowing for the introduction of various functional groups to modify the molecule's properties. The fluorine atom and the meta-positioned oxooctanoate chain influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-director, while the ketone group is a meta-director. Due to the deactivating nature of the ketone, electrophilic substitution is generally disfavored. However, under forcing conditions, substitution is expected to occur at positions ortho and para to the fluorine and meta to the ketone. The primary positions for substitution would be C4 and C6, and to a lesser extent, C2.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Ethyl 8-(3-fluoro-4-nitrophenyl)-8-oxooctanoate, Ethyl 8-(3-fluoro-6-nitrophenyl)-8-oxooctanoate |

| Halogenation | Br₂, FeBr₃ | Ethyl 8-(4-bromo-3-fluorophenyl)-8-oxooctanoate, Ethyl 8-(6-bromo-3-fluorophenyl)-8-oxooctanoate |

| Friedel-Crafts | R-Cl, AlCl₃ | Substitution is highly disfavored due to the deactivating ketone group. |

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups. For this compound, this reaction would require strong nucleophiles and potentially harsh conditions due to the lack of strong activation. If an additional strong electron-withdrawing group (e.g., a nitro group) were introduced ortho or para to the fluorine, SNAr would be significantly more facile.

| Nucleophile | Conditions | Expected Product |

| Sodium methoxide | High temperature, polar aprotic solvent | Ethyl 8-(3-methoxyphenyl)-8-oxooctanoate |

| Ammonia | High pressure and temperature | Ethyl 8-(3-aminophenyl)-8-oxooctanoate |

Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond, while strong, can participate in certain palladium-catalyzed cross-coupling reactions, although this is less common than for heavier halogens. More practically, the aromatic ring can be further functionalized with a triflate or halide group to enable a wider range of coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The mechanisms of the aforementioned transformations are complex and have been the subject of extensive study in related systems.

Kinetic Studies for Mechanistic Pathway Determination

For nucleophilic aromatic substitution, kinetic studies would likely show a second-order rate law, consistent with a bimolecular addition-elimination mechanism. The rate would be dependent on the concentration of both the substrate and the nucleophile.

Influence of Catalysts and Solvent Systems on Reactivity and Selectivity

Catalysts and solvents play a crucial role in directing the outcome of reactions involving this compound.

Electrophilic Aromatic Substitution:

Catalyst: Strong Lewis acids like AlCl₃ or FeBr₃ are essential for activating the electrophile in Friedel-Crafts and halogenation reactions, respectively. Strong protic acids like H₂SO₄ are required for nitration and sulfonation.

Solvent: The choice of solvent can influence the reaction rate and selectivity. For instance, polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction.

Nucleophilic Aromatic Substitution:

Catalyst: Phase-transfer catalysts can be employed to facilitate the reaction between a solid or aqueous nucleophile and the organic substrate.

Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are typically used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion and accelerating the SNAr reaction.

Palladium-Catalyzed Cross-Coupling:

Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical for catalytic activity and selectivity. Different ligand systems can influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

Solvent: The solvent system, often a mixture of an organic solvent and an aqueous base solution, affects the solubility of reactants and the efficiency of the catalytic cycle.

| Transformation | Catalyst System | Solvent | Effect on Reactivity and Selectivity |

| Nitration | H₂SO₄ | Acetic Anhydride | Increases the concentration of the nitronium ion (NO₂⁺), enhancing reaction rate. |

| SNAr with -OH | None | DMSO | Aprotic polar solvent enhances the nucleophilicity of the hydroxide (B78521) ion. |

| Suzuki Coupling (of a brominated derivative) | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | Biphasic system allows for efficient reaction between the organic substrate and aqueous base/boronic acid. |

Computational and Theoretical Studies on Ethyl 8 3 Fluorophenyl 8 Oxooctanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) provide deep insights into these aspects. However, a thorough search of published scientific literature revealed no specific studies applying these methods to Ethyl 8-(3-fluorophenyl)-8-oxooctanoate.

Density Functional Theory (DFT) Studies on Ground State Properties and Transition States

No dedicated Density Functional Theory (DFT) studies investigating the ground state properties, optimized geometry, or transition states of this compound have been reported in peer-reviewed scientific literature. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and the energies of various conformations, which are crucial for understanding the molecule's stability and structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals helps characterize the molecule's behavior in chemical reactions. At present, there are no available FMO analyses or associated reactivity predictions in the scientific literature for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is used to visualize the charge distribution of a molecule and predict its electrophilic and nucleophilic sites. This analysis is valuable for understanding intermolecular interactions. A search of academic databases yielded no studies that have generated or analyzed the MEP surface of this compound.

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are derived from conceptual DFT and provide quantitative measures of a molecule's reactivity. There are currently no published research articles that calculate or discuss these specific descriptors for this compound.

Data Table: Quantum Chemical Calculation Findings No data is available for this table as no specific research findings were located.

| Parameter | Value | Source |

|---|---|---|

| HOMO Energy | Not Available | N/A |

| LUMO Energy | Not Available | N/A |

| HOMO-LUMO Gap | Not Available | N/A |

| Chemical Hardness | Not Available | N/A |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. Such simulations could provide insight into how this compound behaves in different environments. However, no studies utilizing MD simulations to investigate this specific compound have been found in the public domain.

Theoretical Studies on Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing critical information about crystal packing. Despite its utility in materials science and crystallography, no Hirshfeld surface analysis or other theoretical studies on the crystal packing of this compound have been published.

Establishment of Theoretical Structure-Property Relationships

The establishment of theoretical structure-property relationships for a specific molecule, such as this compound, is a fundamental goal of computational chemistry. This process involves the use of quantum chemical calculations and statistical methods to create predictive models that link the molecule's structural or electronic features to its macroscopic properties. These investigations, often known as Quantitative Structure-Property Relationship (QSPR) studies, are pivotal in understanding how molecular architecture influences behavior and function.

The core principle of QSPR is to calculate a set of numerical values, or "descriptors," that quantify various aspects of a molecule's electronic and geometric structure. These descriptors are then correlated with experimentally determined properties to build a mathematical model. For aromatic esters and ketones, these properties can include physicochemical characteristics like boiling point, solubility, and the n-octanol/water partition coefficient (Kow), which are relevant in environmental science and materials science. nih.govresearchgate.net

The process begins with the in silico construction of the molecule's three-dimensional structure. Quantum chemical methods, such as Density Functional Theory (DFT) or semi-empirical methods like AM1, are then employed to optimize the geometry and calculate a wide array of molecular descriptors. researchgate.netnih.gov These descriptors can be categorized into several groups:

Electronic Descriptors: These relate to the electron distribution in the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges on specific atoms (e.g., the carbonyl oxygen). mdpi.comnih.gov These descriptors are crucial for understanding a molecule's reactivity and intermolecular interactions.

Geometric or Steric Descriptors: These describe the molecule's size and shape. Examples include the molecular volume, total surface area, and specific geometric parameters like bond lengths and angles. nih.gov

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity. nih.gov

Once a pool of descriptors is calculated for a series of related compounds, statistical techniques such as Multivariate Linear Regression (MLR) or more advanced machine learning methods like Support Vector Regression (SVR) are used to build the QSPR model. researchgate.netresearchgate.net The goal is to select the most relevant descriptors that create a statistically robust model capable of accurately predicting the property of interest. researchgate.netresearchgate.net For instance, a model might reveal that the aqueous solubility of a class of aromatic esters is primarily influenced by the molecular surface area and the charges on the carboxyl group. researchgate.net

For this compound, a theoretical study would calculate these descriptors to predict its properties. The presence of the fluorine atom on the phenyl ring, for example, would significantly influence the electronic descriptors, such as atomic charges and the HOMO-LUMO gap, which in turn would affect its reactivity and intermolecular interactions. The long aliphatic chain would be a key contributor to steric descriptors and properties like lipophilicity.

The resulting QSPR models serve as powerful predictive tools. They allow researchers to estimate the properties of novel, unsynthesized molecules, thereby guiding the design of new compounds with desired characteristics and reducing the need for extensive experimental work. researchgate.net

A computational study on this compound and related compounds would generate data that could be compiled into tables to build predictive models. The following tables represent the type of data that would be calculated and used in establishing structure-property relationships.

Table 1: Calculated Quantum Chemical Descriptors

This table illustrates the kind of electronic and steric descriptors that are calculated using quantum chemical methods and serve as the foundation for a QSPR model.

| Descriptor | Definition | Illustrative Value |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | 5.7 |

| Dipole Moment (Debye) | Measure of the net molecular polarity | 2.9 |

| Molecular Surface Area (Ų) | The total surface area of the molecule | 450 |

| Molecular Volume (ų) | The volume occupied by the molecule | 480 |

| Q(Ocarbonyl) | Partial charge on the carbonyl oxygen atom | -0.55 |

Table 2: Example QSPR Model for n-Octanol/Water Partition Coefficient (log Kow)

This table shows a hypothetical linear regression model, a common output of a QSPR study, which correlates calculated descriptors with a specific physicochemical property.

| Property | QSPR Model Equation | R² |

| log Kow | 4.12 + (0.02 * Molecular Surface Area) - (2.5 * Q(Ocarbonyl)) | 0.91 |

Applications of Ethyl 8 3 Fluorophenyl 8 Oxooctanoate in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate serves as a valuable starting material for the synthesis of a wide array of intricate organic molecules. The presence of the fluorine atom on the phenyl ring can significantly influence the physicochemical properties of the resulting compounds, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. The ester and ketone functionalities provide reactive sites for various chemical transformations, allowing for the elongation and modification of the carbon skeleton.

While direct evidence for the use of this compound in the synthesis of novel fluorinated heterocyclic scaffolds is not extensively documented in publicly available literature, its structural motifs are highly relevant to the construction of such systems. Fluorinated heterocycles are of immense importance in medicinal chemistry, with a significant number of FDA-approved drugs containing these scaffolds. The 3-fluorophenyl group of the title compound can be incorporated into various heterocyclic rings through cyclization reactions. For instance, the keto group can react with dinucleophiles to form five, six, or seven-membered rings, leading to the formation of fluorinated pyridines, pyrimidines, or diazepines, depending on the reaction partner. The long alkyl chain can also participate in cyclization reactions, potentially leading to macrocyclic structures.

The strategic placement of a fluorine atom can modulate the electronic properties of the heterocyclic system, which in turn can fine-tune its biological activity. The development of synthetic routes to novel fluorinated heterocycles is an active area of research, and versatile building blocks like this compound are valuable tools in this endeavor.

The structural features of this compound make it an attractive intermediate for the synthesis of structurally diverse organic compounds intended for biological evaluation. The combination of an aromatic ring, a ketone, and an ester in one molecule provides multiple points for chemical modification, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that can induce the degradation of specific proteins within cells. A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. While no specific synthesis of a PROTAC directly employing this compound has been reported, its structural components are relevant to PROTAC design. The 3-fluorophenyl group could be part of a warhead that binds to a target protein of interest. The long octanoate (B1194180) chain could be modified to serve as a linker, and the ethyl ester provides a handle for attaching the E3 ligase ligand. The versatility of this compound allows for the systematic variation of the linker length and composition, which is a critical parameter in optimizing PROTAC efficiency.

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes and have shown promise as anti-cancer agents. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. This compound could serve as a precursor to the cap and linker portions of an HDAC inhibitor. The 3-fluorophenyl group can function as the cap, and the octanoate chain can act as the linker. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a zinc-binding group, such as a hydroxamic acid. The fluorine substituent on the phenyl ring can enhance the binding affinity and pharmacokinetic properties of the resulting inhibitor.

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The structural characteristics of this compound make it a candidate for derivatization into inhibitors of various enzymes.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. The 3-fluorophenyl moiety of this compound could be incorporated into scaffolds known to inhibit tyrosinase. The presence of the fluorine atom can influence the electronic environment of the aromatic ring, potentially leading to enhanced inhibitory activity.

Factor Xa Inhibitors: Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibitors are used as anticoagulants. While direct synthesis of Factor Xa inhibitors from this compound is not reported, the compound's structure contains elements that could be elaborated into potent inhibitors. The 3-fluorophenyl group can be part of the recognition motif for the enzyme's active site, and the rest of the molecule can be chemically modified to optimize binding and pharmacokinetic properties.

Mechanistic Biological Interaction Studies of Ethyl 8 3 Fluorophenyl 8 Oxooctanoate and Its Derivatives

Investigation of Molecular Target Interactions and Binding Affinity

Ethyl 8-(3-fluorophenyl)-8-oxooctanoate and its derivatives, characterized by a β-keto ester functionality, are recognized for their potential as enzyme inhibitors. nih.govnih.gov The reactivity of these compounds is often directed towards the α-carbonyl position, making them susceptible to nucleophilic attack. organic-chemistry.org This chemical feature is central to their mechanism of enzyme inhibition, particularly with enzymes that utilize a nucleophilic residue in their catalytic mechanism.

Studies on similar β-keto ester compounds have shown that they can act as inhibitors of various enzymes. The mechanism often involves the formation of a covalent adduct between the keto ester and a nucleophilic amino acid residue (e.g., serine, cysteine) within the enzyme's active site. This covalent modification can lead to either reversible or irreversible inhibition, depending on the stability of the formed bond. The electrophilic nature of the carbonyl carbons makes them targets for biological nucleophiles, a key aspect of their inhibitory action. nih.gov The specific enzyme targets for this compound are not extensively detailed in the provided search results, but the general reactivity of β-keto esters suggests potential interactions with hydrolases, transferases, or other enzymes with susceptible active site residues.

| Enzyme Class | Potential Mechanism of Inhibition | Key Structural Feature |

| Hydrolases (e.g., proteases, esterases) | Covalent modification of active site nucleophile (e.g., Ser, Cys) | Electrophilic carbonyl carbons |

| Transferases | Formation of a stable adduct with the substrate or cofactor | β-keto ester moiety |

The interaction of this compound and its derivatives with biological receptors is a critical aspect of their potential pharmacological activity. The binding affinity and selectivity of these ligands are governed by a combination of factors, including shape complementarity, electrostatic interactions, and hydrophobic effects within the receptor's binding pocket.

The Influence of the Fluorine Atom on Molecular Recognition and Biological Modulation

The strategic placement of a fluorine atom in a molecule is a widely used strategy in medicinal chemistry to enhance its drug-like properties. mdpi.comconsensus.appdntb.gov.ua In this compound, the fluorine atom at the meta-position of the phenyl ring significantly influences its interaction with biological targets. benthamscience.comnih.govnih.gov

One of the key roles of fluorine is its ability to modulate the electronic properties of the molecule. Its high electronegativity can create a dipole moment and alter the pKa of nearby functional groups, which can lead to stronger binding interactions with the target protein. mdpi.com The fluorine atom can also act as a hydrogen bond acceptor, forming favorable interactions with donor groups in the binding site. benthamscience.com

| Influence of Fluorine | Effect on Molecular Properties | Consequence for Biological Activity |

| High Electronegativity | Alters charge distribution, can act as H-bond acceptor | Enhanced binding affinity and selectivity benthamscience.commdpi.com |

| Metabolic Blocking | Prevents oxidative metabolism at the site of fluorination | Increased bioavailability and duration of action nih.govdntb.gov.ua |

| Conformational Effects | Can influence molecular conformation through steric and electronic effects | Favorable orientation for receptor binding |

Computational Approaches for Predicting Biological Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. nih.gov For derivatives of this compound, docking studies can provide valuable insights into how these molecules interact with the active site of an enzyme or the binding pocket of a receptor. ebi.ac.uk

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. For example, docking studies could show the 3-fluorophenyl group of this compound fitting into a hydrophobic pocket of the receptor, with the fluorine atom potentially forming a specific interaction with a backbone amide or a polar side chain. The keto and ester groups could also be shown to form hydrogen bonds with appropriate donor or acceptor groups in the binding site. By comparing the docking scores and binding poses of a series of related compounds, researchers can develop structure-activity relationships (SAR) and rationally design new derivatives with improved potency and selectivity. nih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations can be employed to predict various physicochemical properties of this compound and its derivatives that are relevant to their ADMET profiles. researchgate.netnih.govscielo.org.mx

For instance, DFT can be used to calculate molecular properties such as the electrostatic potential surface, which indicates regions of the molecule that are electron-rich or electron-poor and thus likely to engage in electrostatic interactions. researchgate.net The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity and susceptibility to metabolic transformations. nih.gov Other properties that can be predicted include dipole moment, polarizability, and lipophilicity (log P), all of which are important determinants of a drug's absorption, distribution, and excretion. scielo.org.mx These in silico predictions can help in the early stages of drug discovery to prioritize compounds with favorable ADMET characteristics. researchgate.netnih.gov

Future Research Directions and Scholarly Perspectives on Ethyl 8 3 Fluorophenyl 8 Oxooctanoate

Development of Green and Sustainable Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of aryl ketoesters often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing more environmentally friendly and sustainable methods for the synthesis of Ethyl 8-(3-fluorophenyl)-8-oxooctanoate.

One promising approach is the adoption of biocatalysis. The use of whole-cell microorganisms or isolated enzymes, such as ketoreductases and lipases, offers a green alternative for the synthesis of ketoesters and their derivatives. These biocatalytic methods can be conducted in aqueous media under mild conditions, reducing the need for organic solvents and harsh reagents. For instance, engineered ketoreductases have been successfully employed for the asymmetric reduction of ketoesters, which could be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Another avenue for green synthesis involves the use of visible-light-induced aerobic C-H oxidation. This method utilizes air as a green oxidant and can be performed in environmentally benign solvents like water. Such photocatalytic processes, potentially using earth-abundant metal catalysts, could offer a highly atom-economical route to aromatic ketones from readily available precursors.

Furthermore, the development of one-pot cascade reactions that combine multiple synthetic steps without the isolation of intermediates can significantly improve the efficiency and sustainability of the synthesis. Research into novel catalytic systems, including those based on immobilized enzymes or recyclable metal catalysts, will be crucial in making the synthesis of this compound and its analogs more sustainable.

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of this compound is dictated by its constituent functional groups. The presence of the fluorine atom on the phenyl ring is expected to influence the electronic properties of the ketone and the aromatic ring, potentially leading to unique reactivity.

The carbonyl group of the ketone is a key site for various transformations. Its reactivity can be modulated by the electron-withdrawing nature of the 3-fluorophenyl group. This could influence the rates and outcomes of nucleophilic addition reactions. Studies on the relative reactivity of α-halogenated ketones have shown that fluorine can have a nuanced effect on carbonyl reactivity, which is not solely dictated by its electronegativity. Future research could explore a range of reactions at the carbonyl group, such as reductions to the corresponding alcohol, Grignard reactions to form tertiary alcohols, and various condensation reactions.

The fluorinated phenyl ring offers opportunities for cross-coupling reactions to introduce further complexity into the molecule. Palladium-catalyzed reactions, for example, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. Additionally, the aliphatic chain provides sites for functionalization, although these are generally less reactive than the ketone or aromatic ring.

Exploration of novel transformations, such as ring-closing metathesis or intramolecular cyclizations, could lead to the synthesis of new heterocyclic structures derived from this compound. The development of catalytic systems that enable selective functionalization at different positions of the molecule will be a key area of investigation.

Deeper Mechanistic Elucidation of Observed Biological Interactions at the Molecular Level

While specific biological data for this compound is not yet available, the structural motifs present in the molecule suggest potential for biological activity. Fluorinated compounds often exhibit altered metabolic stability and binding affinities compared to their non-fluorinated counterparts, making them attractive for medicinal chemistry.

The fluorinated ketone moiety is of particular interest. Peptidyl fluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases, where the fluorinated ketone acts as a warhead that forms a stable adduct with the active site of the enzyme. It is plausible that this compound or its derivatives could exhibit inhibitory activity against certain enzymes. Future research should involve screening this compound against a panel of enzymes to identify potential biological targets.

Furthermore, some difluoromethyl ketones have been identified as agonists of the GABA-B receptor, suggesting a potential role in neuroscience research. The interaction of the fluorophenyl group with receptor binding pockets could be a key determinant of activity.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and to understand the molecular basis of any observed activity. These in silico studies can guide the design of experiments to validate these interactions at the molecular level, for example, through enzyme inhibition assays or receptor binding studies.

Rational Design of Next-Generation Derivatives for Use as Advanced Molecular Probes

The structure of this compound makes it a promising scaffold for the development of advanced molecular probes for biological imaging and diagnostics. The presence of a fluorine atom opens up the possibility of using ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), a technique that offers high specificity due to the low natural abundance of ¹⁹F in biological systems.

For a molecule to be an effective ¹⁹F MRI probe, it should ideally contain multiple magnetically equivalent fluorine atoms to enhance the signal. Therefore, derivatives of this compound with additional fluorine atoms on the phenyl ring or elsewhere in the molecule could be synthesized and evaluated. The rational design of such probes would involve optimizing their pharmacokinetic properties to ensure delivery to the target tissue and clearance from the body.

The ketoester functionality can also be incorporated into fluorescent probes. For example, β-ketoester moieties have been used in the design of turn-on fluorescent probes for the detection of specific analytes. By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that change their fluorescence properties upon binding to a biological target.

The rational design of these next-generation molecular probes will rely on a deep understanding of structure-activity relationships and the photophysical properties of the molecules. Computational modeling can aid in predicting the binding affinity and selectivity of new probe designs before their synthesis, accelerating the development of new tools for molecular imaging.

Q & A

Q. What are the critical safety protocols for handling Ethyl 8-(3-fluorophenyl)-8-oxooctanoate in laboratory settings?

- Methodological Answer: Researchers must wear protective gear, including gloves, lab coats, safety goggles, and masks, to prevent skin/eye contact and inhalation. Reactions involving volatile intermediates or byproducts should be conducted in a fume hood or glovebox. Post-experiment waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer: A two-step approach is common:

- Step 1: Fluorination of a precursor (e.g., tosylate derivatives) using fluorinating agents like tetrabutylammonium fluoride ([^18F]-NBu4F) in acetonitrile at 90°C.

- Step 2: Esterification or coupling reactions. For example, DIC (N,N-diisopropylcarbodiimide) can activate carboxylic acid intermediates for nucleophilic attack by ethanol, forming the ethyl ester .

Purification via reversed-phase HPLC ensures >99% purity, with yields typically ~19% after decay correction .

Q. How can structural characterization of this compound be performed?

- Methodological Answer:

- 13C NMR: Identify carbonyl carbons (e.g., ester carbonyl at ~173 ppm, ketone at ~200 ppm) and aromatic carbons (split signals due to fluorine coupling).

- HRMS: Confirm molecular weight (e.g., [M+H]+ calculated for C16H20FO3: 285.1396) .

- X-ray crystallography: Resolve crystal packing and intermolecular interactions, such as O···π-hole tetrel bonds observed in fluorophenyl-containing analogs .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity or physicochemical properties?

- Methodological Answer: The electron-withdrawing fluorine atom enhances the electrophilicity of the ketone group, facilitating nucleophilic additions. Computational studies (e.g., molecular electrostatic potential maps) reveal localized negative charge on fluorine, affecting hydrogen bonding and crystal packing. Comparative studies with non-fluorinated analogs show differences in solubility and melting points due to altered hydrophobic interactions .

Q. What strategies optimize the synthesis of radiofluorinated derivatives for imaging applications?

- Methodological Answer:

- Radiolabeling: Use [^18F]-fluoride ions in a one-pot reaction with tosylate precursors at elevated temperatures (90°C).

- Purification: Employ HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate the radiotracer.